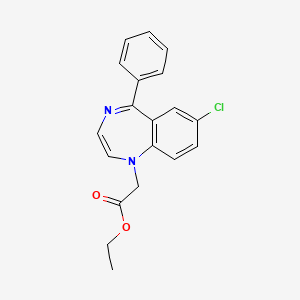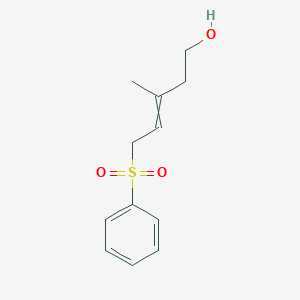
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pentenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate alcohol under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include the use of an organic solvent like dichloromethane or toluene to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the pentenol moiety.
Benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the hydroxyl group.
N-Butyl-Benzenesulfonamide: Contains a butyl group attached to the sulfonamide moiety.
Uniqueness
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol is unique due to the presence of both the benzenesulfonyl group and the pentenol structure, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
144582-98-9 |
|---|---|
Formule moléculaire |
C12H16O3S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
5-(benzenesulfonyl)-3-methylpent-3-en-1-ol |
InChI |
InChI=1S/C12H16O3S/c1-11(7-9-13)8-10-16(14,15)12-5-3-2-4-6-12/h2-6,8,13H,7,9-10H2,1H3 |
Clé InChI |
VOPAMIRVDFQHHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCS(=O)(=O)C1=CC=CC=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)

![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
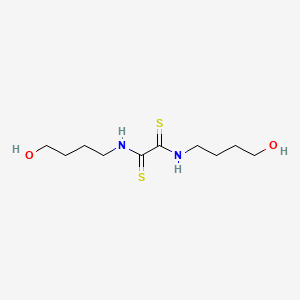
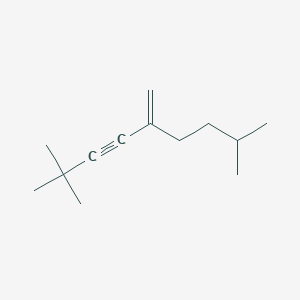

![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)

![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
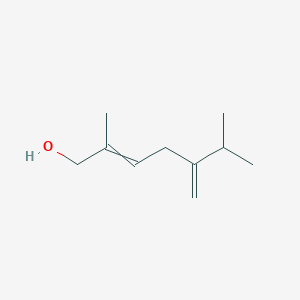
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)

